![molecular formula C17H16N2O3S2 B2994646 2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941877-79-8](/img/structure/B2994646.png)

2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

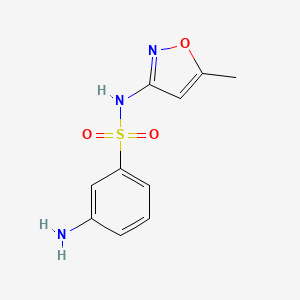

The compound “2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a benzamide derivative with a benzothiazole ring. Benzamides and benzothiazoles are significant classes of compounds that have been widely used in medical, industrial, biological and potential drug industries .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectral data .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical methods. These might include determining its melting point, solubility, stability, and reactivity .科学的研究の応用

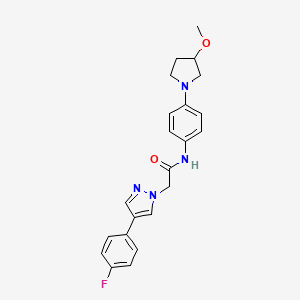

Synthesis and Chemical Properties

- Compounds derived from thiazole and thiazoline have been synthesized and evaluated for their chemical properties and potential biological activities. For instance, N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, highlighting the role of methyl functionality and S⋯O interaction in determining their chemical behavior and potential application in materials science (Yadav & Ballabh, 2020).

Anticancer Activity

- A study on Schiff’s bases containing thiadiazole scaffold and benzamide groups evaluated their in vitro anticancer activity against various human cancer cell lines. This research indicates the potential of benzamide derivatives in the development of new anticancer agents (Tiwari et al., 2017).

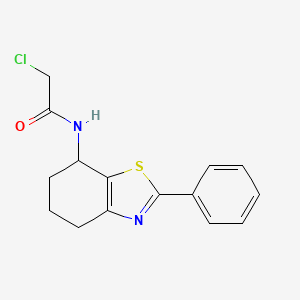

Antimicrobial and Antibacterial Activities

- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown analgesic and anti-inflammatory activities, indicating the broad pharmacological potential of benzamide derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

- Another study explored the synthesis, characterization, antioxidant, and antibacterial activities of new benzamide derivatives, demonstrating their potential in addressing oxidative stress and bacterial infections (Yakan et al., 2020).

作用機序

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the biosynthesis of prostaglandins, which are derived from arachidonic acid . The suppression of COX enzymes is a common mechanism of action for anti-inflammatory drugs .

Biochemical Pathways

The affected pathway is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclin, which are involved in inflammation and pain signaling . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .

Pharmacokinetics

Thiazole derivatives, such as this compound, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The result of the compound’s action is the reduction of inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators. This leads to a decrease in inflammation and associated pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH.

Safety and Hazards

将来の方向性

生化学分析

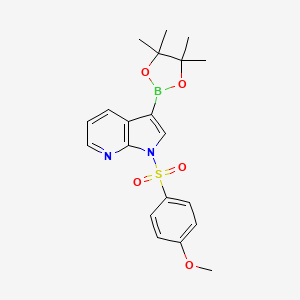

Biochemical Properties

2,3-Dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s methoxy groups can participate in hydrogen bonding, while the methylthio group may engage in hydrophobic interactions, enhancing its binding affinity to these enzymes. Additionally, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating kinase activity, leading to altered gene expression and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis. This suggests its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It binds to the active sites of kinases, inhibiting their activity and thus blocking downstream signaling pathways. This inhibition can lead to reduced phosphorylation of key proteins involved in cell growth and survival, ultimately affecting gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that its inhibitory effects on kinase activity can persist for several hours, but prolonged exposure may lead to cellular adaptation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Cytochrome P450 enzymes play a key role in its oxidation, followed by conjugation reactions that enhance its solubility for excretion. The compound’s metabolism can affect its bioavailability and efficacy, making it crucial to understand these pathways for therapeutic development .

特性

IUPAC Name |

2,3-dimethoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-21-13-6-4-5-11(15(13)22-2)16(20)19-17-18-12-8-7-10(23-3)9-14(12)24-17/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTZDVVQFGVMLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate](/img/structure/B2994563.png)

![9-Oxa-2-azaspiro[5.5]undecan-5-ol;hydrochloride](/img/structure/B2994569.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2994572.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2994577.png)

![Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2994578.png)

![ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2994585.png)